molecular formula C23H21N5OS B15085371 N-[1,1'-Biphenyl]-2-YL-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide CAS No. 618415-88-6

N-[1,1'-Biphenyl]-2-YL-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

Cat. No.: B15085371
CAS No.: 618415-88-6
M. Wt: 415.5 g/mol
InChI Key: WXMJZRABTHXQPM-UHFFFAOYSA-N
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Description

Properties

CAS No.

618415-88-6

Molecular Formula

C23H21N5OS

Molecular Weight

415.5 g/mol

IUPAC Name

2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C23H21N5OS/c1-2-28-22(20-14-8-9-15-24-20)26-27-23(28)30-16-21(29)25-19-13-7-6-12-18(19)17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,25,29)

InChI Key

WXMJZRABTHXQPM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1’-Biphenyl]-2-YL-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Attachment of the Pyridine Moiety: The pyridine group can be introduced through a nucleophilic substitution reaction.

    Final Assembly: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1,1’-Biphenyl]-2-YL-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-[1,1’-Biphenyl]-2-YL-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals.

    Materials Science: The compound could be used in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can act as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[1,1’-Biphenyl]-2-YL-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. The biphenyl and triazole moieties may facilitate binding to enzymes or receptors, while the pyridine group could enhance its solubility and bioavailability. The exact pathways and targets would depend on the specific application, such as inhibition of a particular enzyme in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The compound shares structural motifs with several analogues, differing primarily in substituents on the triazole ring, pyridinyl position, and acetamide-linked aryl groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name / CAS Substituents (Triazole R1, R2; Acetamide R3) Molecular Weight Key Biological Activities Reference
Target Compound (573945-49-0) R1=2-pyridinyl, R2=ethyl, R3=biphenyl 415.5 Not explicitly reported
N-(2-Biphenylyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide R1=3-pyridinyl ~415 Orco agonist activity (e.g., VUAA-1 analogues)
KA3 (from Rajurkar et al., 2014) R1=4-pyridinyl, R3=electron-withdrawing aryl ~415–430 Antimicrobial (MIC: 12.5–25 µg/mL), antioxidant
OLC-12 (VUAA-1 derivative) R1=4-pyridinyl, R3=isopropylphenyl ~430 Enhanced Orco agonist potency
2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[1,1'-biphenyl]-2-ylacetamide R1=2-thienyl, R2=allyl 429.5 Structural analogue; activity not reported
Key Observations :

Pyridinyl Position :

  • The 2-pyridinyl substituent in the target compound contrasts with 3-pyridinyl (VUAA-1) and 4-pyridinyl (KA3, OLC-12) derivatives. Pyridinyl orientation influences electronic properties and binding affinity; for example, 4-pyridinyl in KA3 correlates with enhanced antimicrobial activity .
  • Orco Agonists : VUAA-1 (3-pyridinyl) and OLC-12 (4-pyridinyl) exhibit differential potency in insect olfactory receptor modulation, suggesting substituent position critically impacts ligand-receptor interactions .

Triazole Substituents: Ethyl vs.

Acetamide-Linked Aryl Groups: Biphenyl (target) vs. substituted phenyl (KA3, VUAA-1): Electron-withdrawing groups (e.g., -Cl, -NO₂) on the aryl ring in KA3 improve antimicrobial activity by 2–4-fold .

Biological Activity

N-[1,1'-Biphenyl]-2-YL-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of several key components:

  • Biphenyl Group : Enhances hydrophobic interactions and binding affinity.
  • Triazole Ring : Known for its broad-spectrum biological activity, particularly as an antifungal and antibacterial agent.
  • Pyridine Substituent : Improves solubility and bioavailability.
  • Sulfanyl Group : May contribute to the compound's reactivity and interactions with biological targets.

The molecular formula is C23H21N5OSC_{23}H_{21}N_{5}OS, with a molecular weight of approximately 415.51 g/mol. Its synthesis typically involves multi-step chemical reactions that ensure high purity and yield.

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant antifungal properties. The compound's triazole core has been linked to potent activity against various fungal strains. For instance, studies have shown that triazole derivatives can outperform traditional antifungal agents in efficacy:

Compound TypeMIC (μg/mL)Tested Strains
Triazole Derivatives0.01 - 0.27Gibberella spp., Aspergillus spp.
Commercial Agents0.0195 - 0.0620Bifonazole, Ketoconazole

The specific activity of this compound against fungal pathogens remains to be fully elucidated but is anticipated to be significant based on the structural similarities with known active compounds .

Antibacterial Activity

The compound's potential antibacterial properties have also been investigated. The triazole moiety is recognized for its ability to inhibit bacterial growth effectively:

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus8Barbuceanu et al.
Escherichia coli16Zoumpoulakis et al.

These findings suggest that this compound could serve as a promising lead in the development of new antibacterial agents .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The triazole ring may interact with enzymes critical for fungal and bacterial survival.
  • Receptor Modulation : The compound may bind to specific receptors involved in cellular signaling pathways.

Case Studies

Several studies have highlighted the effectiveness of similar triazole compounds in clinical settings:

  • Antifungal Resistance : A study demonstrated that a series of triazole derivatives showed up to 70 times higher efficacy than traditional antifungals against resistant strains of fungi .
  • Cytotoxicity Against Cancer Cells : Research has indicated that triazole-containing compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

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